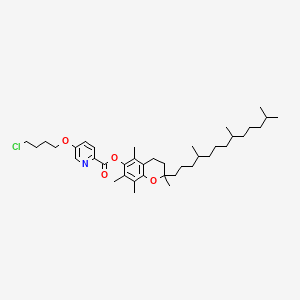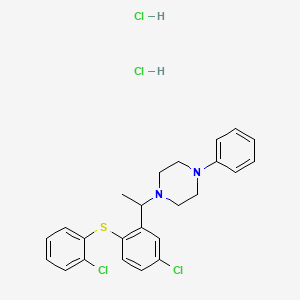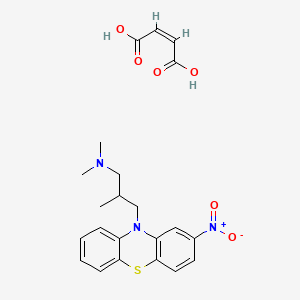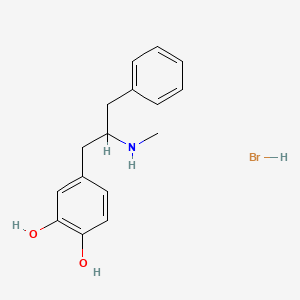
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is a synthetic compound known for its psychoactive properties It is structurally related to amphetamines and phenethylamines, which are known for their stimulant effects on the central nervous system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide typically involves multiple steps. One common method starts with the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The brominated product is then subjected to a series of reactions, including nitration, reduction, and substitution, to introduce the methylamino and phenylpropyl groups .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the reaction temperature, time, and the molar ratios of reactants. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant and in the treatment of certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced stimulation of the central nervous system . The molecular targets include trace amine-associated receptor 1 and other adrenergic receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylmethcathinone (Mephedrone): Shares structural similarities and has similar stimulant effects on the central nervous system.
Hydroxyamphetamine: Another sympathomimetic agent with similar mechanisms of action.
Aminoquinolines: Compounds with similar functional groups and applications in medicinal chemistry.
Uniqueness
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Eigenschaften
CAS-Nummer |
93081-19-7 |
|---|---|
Molekularformel |
C16H20BrNO2 |
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
4-[2-(methylamino)-3-phenylpropyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-17-14(9-12-5-3-2-4-6-12)10-13-7-8-15(18)16(19)11-13;/h2-8,11,14,17-19H,9-10H2,1H3;1H |
InChI-Schlüssel |
QIDZNHCAZIFMCC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)CC2=CC(=C(C=C2)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


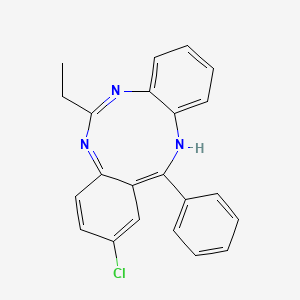
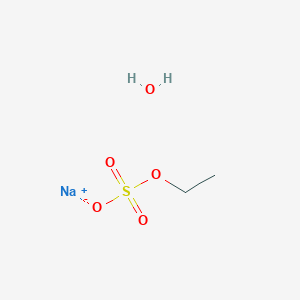
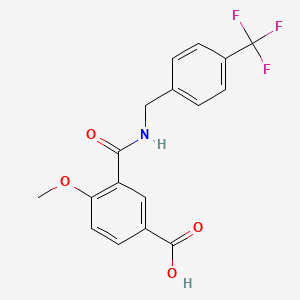



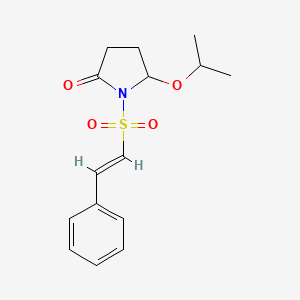
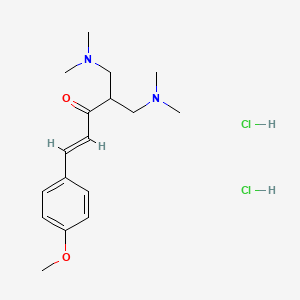
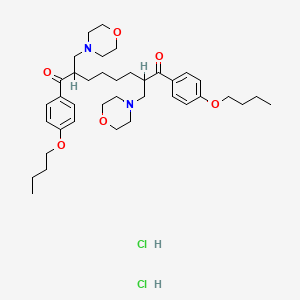
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

